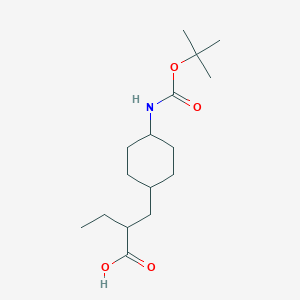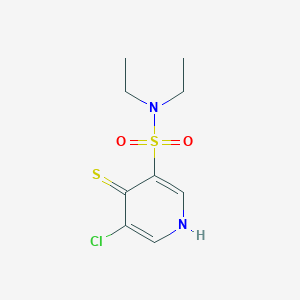
5-Chloro-N,N-diethyl-4-mercaptopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N,N-diethyl-4-mercaptopyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry due to their antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-4-mercaptopyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation and mercapto group introduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N,N-diethyl-4-mercaptopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
5-Chloro-N,N-diethyl-4-mercaptopyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: Its sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to other sulfonamide drugs, it may have potential antibacterial properties.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Chloro-N,N-diethyl-4-mercaptopyridine-3-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
5-Chloro-N,N-diethyl-4-mercaptopyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to other sulfonamides .
Propriétés
Formule moléculaire |
C9H13ClN2O2S2 |
|---|---|
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
5-chloro-N,N-diethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S2/c1-3-12(4-2)16(13,14)8-6-11-5-7(10)9(8)15/h5-6H,3-4H2,1-2H3,(H,11,15) |
Clé InChI |
WPIFUVLYMUGNEA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CNC=C(C1=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


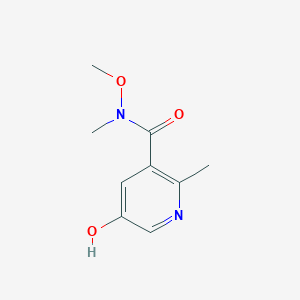
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde](/img/structure/B12995062.png)

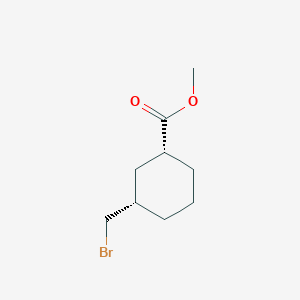
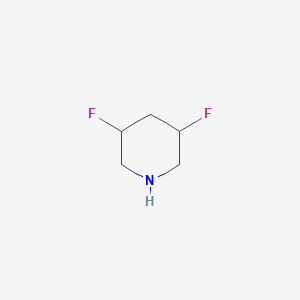
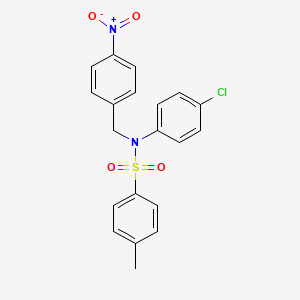
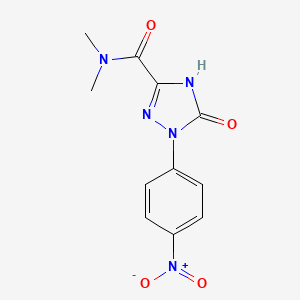
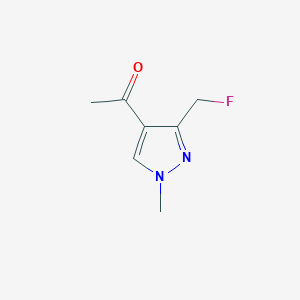
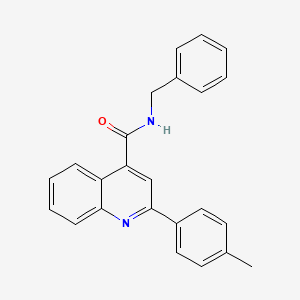
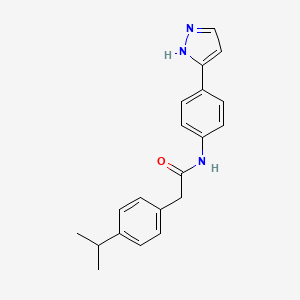
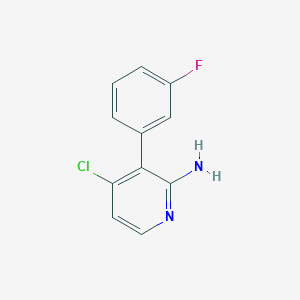

![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)
